5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 941244-26-4
VCID: VC11869430
InChI: InChI=1S/C22H22N4O4S/c1-16-2-4-17(5-3-16)15-24-22-20(14-23)25-21(30-22)18-6-8-19(9-7-18)31(27,28)26-10-12-29-13-11-26/h2-9,24H,10-13,15H2,1H3
SMILES: CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5 g/mol

5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

CAS No.: 941244-26-4

Cat. No.: VC11869430

Molecular Formula: C22H22N4O4S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile - 941244-26-4

Specification

CAS No. 941244-26-4
Molecular Formula C22H22N4O4S
Molecular Weight 438.5 g/mol
IUPAC Name 5-[(4-methylphenyl)methylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C22H22N4O4S/c1-16-2-4-17(5-3-16)15-24-22-20(14-23)25-21(30-22)18-6-8-19(9-7-18)31(27,28)26-10-12-29-13-11-26/h2-9,24H,10-13,15H2,1H3
Standard InChI Key UFAWBUPACRGTTF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Canonical SMILES CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-[(4-methylphenyl)methylamino]-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile, reflects its three primary components:

  • Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 3.

  • 4-Morpholinylsulfonylphenyl group: A phenyl ring substituted with a morpholine sulfonyl moiety at the para position.

  • 4-Methylbenzylamino group: A benzylamine derivative with a methyl group at the para position of the benzene ring.

The canonical SMILES string (CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N) and InChIKey (UFAWBUPACRGTTF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H22N4O4S\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}
Molecular Weight438.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Topological Polar Surface Area113 Ų
logP (Predicted)3.2

Synthesis and Preparation

Synthetic Pathways

Though explicit synthetic details are scarce in public domains, the compound’s structure suggests a multi-step assembly involving:

  • Oxazole Core Formation: Cyclization of a cyanamide precursor with a carbonyl compound under acidic or basic conditions.

  • Sulfonylation: Introduction of the morpholine sulfonyl group via reaction of a phenylsulfonyl chloride derivative with morpholine.

  • Amination: Coupling of the 4-methylbenzylamine moiety to the oxazole ring using nucleophilic substitution or Buchwald-Hartwig amination .

A critical challenge lies in optimizing the sulfonylation step, as steric hindrance from the morpholine ring may necessitate high-temperature conditions or specialized catalysts .

Purification and Characterization

Post-synthesis purification likely employs chromatographic techniques (e.g., flash column chromatography) followed by recrystallization from polar aprotic solvents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation.

Structural and Computational Analysis

Conformational Dynamics

Density functional theory (DFT) simulations predict that the morpholine sulfonyl group adopts a chair conformation, minimizing steric clashes with the oxazole ring. The para-methylbenzylamino chain exhibits rotational flexibility, enabling interactions with hydrophobic binding pockets in biological targets.

Pharmacophore Mapping

The compound’s pharmacophore includes:

  • Hydrogen bond acceptor: Sulfonyl oxygen atoms.

  • Hydrophobic region: 4-Methylphenyl group.

  • Electron-deficient center: Oxazole nitrile moiety.

These features align with kinase inhibitor scaffolds, suggesting potential adenosine triphosphate (ATP)-competitive activity.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

CompoundMolecular WeightlogPKey Structural Difference
Target Compound438.53.2Morpholine sulfonyl, 4-methylbenzyl
D434-0650 416.52.3Piperidine sulfonyl, tetrahydrofuran
7706-0908 421.56.7Bis-sulfonyl, no nitrile

The target compound’s lower logP compared to 7706-0908 suggests improved aqueous solubility, beneficial for in vitro assays .

Future Research Directions

  • Kinase Profiling: High-throughput screening against kinase panels to identify lead targets.

  • Structure-Activity Relationship (SAR): Modifying the benzylamino and sulfonyl groups to enhance potency.

  • In Vivo Toxicity Studies: Assessing metabolic stability and organ-specific toxicity in model organisms.

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